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Compound of Interest

Compound Name: Ufp-512

Cat. No.: B15620487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of UFP-
512, a selective delta-opioid receptor (DOR) agonist, and morphine, a classical mu-opioid

receptor (MOR) agonist. The following sections present a compilation of experimental data on

their binding affinities, in vitro functional activities, and in vivo analgesic effects. Methodologies

for key experiments are also detailed to provide context for the presented data.

Data Presentation
The quantitative data for UFP-512 and morphine are summarized in the tables below to

facilitate a direct comparison of their pharmacological profiles.

Table 1: Receptor Binding Affinities (Ki)
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Compound Receptor Species Ki (nM) Reference

UFP-512
Delta-Opioid

(DOR)
Human ~0.063 [1]

Mu-Opioid

(MOR)
Human

~10.1

(calculated)
[1]

Kappa-Opioid

(KOR)
Human ~220.5 [1]

Morphine
Mu-Opioid

(MOR)
Rat 1.2

Mu-Opioid

(MOR)
Human 4.37

Note: The Ki of UFP-512 for the mu-opioid receptor was calculated based on its reported 160-

fold selectivity for the delta-opioid receptor over the mu-opioid receptor.[1]

Table 2: In Vitro Functional Activity (GTPγS Binding Assay)

Compound Receptor System Parameter Value Reference

UFP-512
Delta-Opioid

(DOR)
CHO cells pEC50 10.2 [1]

Morphine
Mu-Opioid

(MOR)

Rat Brain

Homogenate

s

EC50 (nM) 62.0 - 346.63 [2][3]

Emax (% of

DAMGO)
42.51 [3]

Table 3: In Vivo Analgesic Potency
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Compound Pain Model Species Route
ED50
(mg/kg)

Reference

UFP-512

Chronic

Inflammatory

Pain (CFA)

Mouse i.p.

1 - 30 (dose-

dependent

effect)

[4]

Neuropathic

Pain (CCI)
Mouse i.p.

1 - 30 (dose-

dependent

effect)

Morphine
Hot Plate

Test
Rat s.c. 2.6 - 4.5

Tail Flick Test Rat s.c. 2.6 - 2.9

Signaling Pathways
UFP-512 and morphine elicit their effects by activating distinct opioid receptor subtypes, which

in turn modulate intracellular signaling cascades.

UFP-512 Signaling Pathway

UFP-512 δ-Opioid Receptor
(DOR)

Agonist

Gi/o Protein

Activation

ERK1/2 Activation

Adenylyl Cyclase
(Inhibition) ↓ cAMP

Analgesia
(Chronic Pain)

Antidepressant Effects

Click to download full resolution via product page

UFP-512 signaling primarily through the delta-opioid receptor.
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Morphine Signaling Pathway

Morphine μ-Opioid Receptor
(MOR)

Agonist Gi/o ProteinActivation

Adenylyl Cyclase
(Inhibition)

GIRK Channel
Activation

Ca2+ Channel
(Inhibition)
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Analgesia
(Acute Pain)

Side Effects
(Respiratory Depression, etc.)
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Morphine signaling primarily through the mu-opioid receptor.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

Cell membranes expressing the opioid receptor of interest (e.g., CHO-hDOR, rat brain

homogenates).

Radioligand (e.g., [³H]-DPDPE for DOR, [³H]-DAMGO for MOR).

Unlabeled test compound (UFP-512 or morphine).

Nonspecific binding control (e.g., naloxone).

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.
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Scintillation counter.

Procedure:

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and

varying concentrations of the unlabeled test compound.

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate

bound from free radioligand.

Washing: Filters are washed with ice-cold wash buffer to remove non-specifically bound

radioligand.

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-

Prusoff equation.

Radioligand Binding Assay Workflow

Start Incubate Membranes,
Radioligand & Test Compound Rapid Filtration Wash Filters Scintillation Counting Calculate IC50 and Ki End

Click to download full resolution via product page

Workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by

quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon

receptor stimulation.

Materials:
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Cell membranes expressing the opioid receptor of interest.

[³⁵S]GTPγS.

GDP.

Test compound (UFP-512 or morphine).

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Pre-incubation: Cell membranes are pre-incubated with GDP to ensure G proteins are in

their inactive state.

Incubation: The membranes are then incubated with varying concentrations of the test

compound in the presence of [³⁵S]GTPγS.

Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

Washing: Filters are washed to remove unbound [³⁵S]GTPγS.

Counting: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified by

scintillation counting.

Data Analysis: The data are plotted as specific [³⁵S]GTPγS binding versus agonist

concentration to determine the EC50 and Emax values.

GTPγS Binding Assay Workflow

Start Pre-incubate Membranes
with GDP

Incubate with Test
Compound & [³⁵S]GTPγS Rapid Filtration Wash Filters Scintillation Counting Calculate EC50 and Emax End
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Workflow for a GTPγS binding assay.

Hot Plate Test
This is a behavioral assay used to assess the analgesic effects of drugs in response to a

thermal stimulus.

Procedure:

Acclimation: Animals (typically rats or mice) are acclimated to the testing room.

Baseline Measurement: Each animal is placed on a heated plate (e.g., 52-55°C), and the

latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is set

to prevent tissue damage.

Drug Administration: The test compound (UFP-512 or morphine) or vehicle is administered.

Post-treatment Measurement: At various time points after drug administration, the latency to

the nociceptive response is measured again.

Data Analysis: The analgesic effect is determined by the increase in response latency

compared to baseline and vehicle-treated animals. The dose that produces a 50% maximal

possible effect (ED50) can be calculated.

Tail Flick Test
This is another common behavioral assay for assessing analgesia in response to a thermal

stimulus.

Procedure:

Acclimation: Animals are gently restrained, and their tails are exposed.

Baseline Measurement: A focused beam of heat is applied to a portion of the tail, and the

time taken for the animal to "flick" its tail away from the heat source is recorded as the

baseline latency. A cut-off time is employed.
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Drug Administration: The test compound or vehicle is administered.

Post-treatment Measurement: The tail flick latency is measured at different times after drug

administration.

Data Analysis: An increase in tail flick latency indicates an analgesic effect. The ED50 can be

calculated from the dose-response data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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